molecular formula C14H20BrNO2 B14179185 (2S)-1-(4-Bromophenyl)propan-2-yl butylcarbamate CAS No. 918441-57-3

(2S)-1-(4-Bromophenyl)propan-2-yl butylcarbamate

Katalognummer: B14179185
CAS-Nummer: 918441-57-3
Molekulargewicht: 314.22 g/mol
InChI-Schlüssel: HIRKXDVNONDALU-NSHDSACASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2S)-1-(4-Bromophenyl)propan-2-yl butylcarbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a bromophenyl group attached to a propan-2-yl chain, which is further linked to a butylcarbamate moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-1-(4-Bromophenyl)propan-2-yl butylcarbamate typically involves the following steps:

    Bromination: The starting material, phenylpropane, undergoes bromination to introduce a bromine atom at the para position of the phenyl ring.

    Carbamoylation: The brominated intermediate is then reacted with butyl isocyanate under controlled conditions to form the carbamate linkage.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Continuous Flow Synthesis: Utilizing continuous flow reactors to ensure precise control over reaction conditions and improve yield.

    Catalysis: Employing catalysts to enhance the efficiency of the bromination and carbamoylation steps.

Analyse Chemischer Reaktionen

Types of Reactions

(2S)-1-(4-Bromophenyl)propan-2-yl butylcarbamate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and butyl alcohol.

Common Reagents and Conditions

    Nucleophiles: Amines, thiols, and other nucleophiles for substitution reactions.

    Acids/Bases: Hydrochloric acid or sodium hydroxide for hydrolysis reactions.

Major Products

    Substitution Products: Depending on the nucleophile used, various substituted derivatives can be obtained.

    Hydrolysis Products: Amine and butyl alcohol are the primary products of hydrolysis.

Wissenschaftliche Forschungsanwendungen

(2S)-1-(4-Bromophenyl)propan-2-yl butylcarbamate has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of new drugs.

    Materials Science: It is used in the synthesis of advanced materials with specific properties, such as polymers and coatings.

    Biological Studies: It serves as a tool compound in biological research to study enzyme interactions and cellular pathways.

Wirkmechanismus

The mechanism of action of (2S)-1-(4-Bromophenyl)propan-2-yl butylcarbamate involves its interaction with specific molecular targets:

    Enzyme Inhibition: It may act as an inhibitor of certain enzymes, affecting their activity and downstream pathways.

    Receptor Binding: It can bind to specific receptors, modulating their function and influencing cellular responses.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(2S)-1-(4-Bromophenyl)propan-2-yl butylcarbamate is unique due to its specific structural features, such as the combination of a bromophenyl group with a butylcarbamate moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Eigenschaften

CAS-Nummer

918441-57-3

Molekularformel

C14H20BrNO2

Molekulargewicht

314.22 g/mol

IUPAC-Name

[(2S)-1-(4-bromophenyl)propan-2-yl] N-butylcarbamate

InChI

InChI=1S/C14H20BrNO2/c1-3-4-9-16-14(17)18-11(2)10-12-5-7-13(15)8-6-12/h5-8,11H,3-4,9-10H2,1-2H3,(H,16,17)/t11-/m0/s1

InChI-Schlüssel

HIRKXDVNONDALU-NSHDSACASA-N

Isomerische SMILES

CCCCNC(=O)O[C@@H](C)CC1=CC=C(C=C1)Br

Kanonische SMILES

CCCCNC(=O)OC(C)CC1=CC=C(C=C1)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.